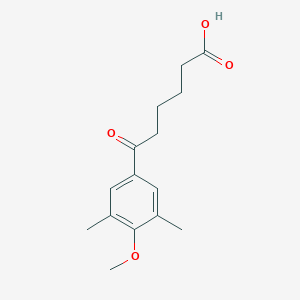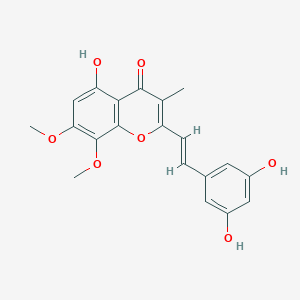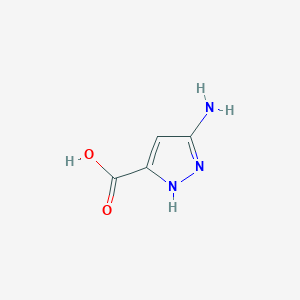
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione, also known as DOPOT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DOPOT is a derivative of the natural compound, resveratrol, which is found in red grapes, berries, and peanuts. DOPOT has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione is complex and involves multiple pathways. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to scavenge reactive oxygen species and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune responses. Additionally, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to induce apoptosis and cell cycle arrest in cancer cells, which is a hallmark of anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has some limitations for lab experiments, including its low bioavailability and its potential toxicity at high concentrations. Therefore, careful dose-response studies are required to determine the optimal concentration of 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione for each experiment.
Direcciones Futuras
There are several future directions for 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione research, including the development of novel drug delivery systems to improve its bioavailability, the investigation of its potential synergistic effects with other drugs, and the exploration of its therapeutic applications in other diseases, such as diabetes and obesity. Additionally, the elucidation of the molecular mechanisms underlying the anticancer and neuroprotective effects of 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione may lead to the identification of novel therapeutic targets for the treatment of these diseases.
Conclusion:
In conclusion, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione is a promising compound with potential therapeutic applications in various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its optimal concentration and dosage for each experiment. With further research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione may become a valuable tool for the development of novel therapies for various diseases.
Métodos De Síntesis
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione can be synthesized through a multi-step process, starting with the reaction of resveratrol with thionyl chloride to form resveratrol chloride. The resveratrol chloride is then reacted with 2-amino-5-hydroxybenzoic acid to form the intermediate compound, 5-(3,4-dihydroxyphenyl)oxazole-2-carboxylic acid. Finally, the intermediate compound is treated with thionyl chloride to form 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione.
Aplicaciones Científicas De Investigación
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. In cardiovascular disease research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to protect against myocardial ischemia-reperfusion injury and reduce blood pressure in hypertensive rats.
Propiedades
Número CAS |
114272-13-8 |
|---|---|
Nombre del producto |
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione |
Fórmula molecular |
C9H7NO3S |
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
5-(3,4-dihydroxyphenyl)-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C9H7NO3S/c11-6-2-1-5(3-7(6)12)8-4-10-9(14)13-8/h1-4,11-12H,(H,10,14) |
Clave InChI |
UJDIWVMMJIBGRU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CNC(=S)O2)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=CNC(=S)O2)O)O |
Sinónimos |
2(3H)-Oxazolethione, 5-(3,4-dihydroxyphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)








![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)
